N-benzyl-2-(3-((3,4-dimethylphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
Description
"N-benzyl-2-(3-((3,4-dimethylphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide" is a synthetic amide derivative featuring a pyridinone core substituted with methyl groups at positions 4 and 6, a 3,4-dimethylphenylsulfonyl moiety at position 3, and an N-benzyl-acetamide side chain. This compound has garnered attention as a non-covalent inhibitor targeting the β1i subunit of immunoproteasomes, which are implicated in autoimmune diseases and hematologic malignancies . Its structural complexity, including the sulfonyl group and methyl substitutions, enhances binding specificity and stability compared to simpler analogs, as demonstrated by molecular dynamics (MD) and Binding Pose MetaDynamics (BPMD) studies .
Properties
IUPAC Name |
N-benzyl-2-[3-(3,4-dimethylphenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-16-10-11-21(13-17(16)2)31(29,30)23-18(3)12-19(4)26(24(23)28)15-22(27)25-14-20-8-6-5-7-9-20/h5-13H,14-15H2,1-4H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISUKOPOPZVPBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C=C(N(C2=O)CC(=O)NCC3=CC=CC=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(3-((3,4-dimethylphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide typically involves multiple steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between a suitable diketone and an amine. For instance, 4,6-dimethyl-2-oxopyridine can be prepared by reacting acetylacetone with ammonia under controlled conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the pyridinone intermediate with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Benzylation: The final step involves the benzylation of the intermediate compound using benzyl bromide in the presence of a suitable base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-benzyl-2-(3-((3,4-dimethylphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. The sulfonyl group is known to interact with various biological targets, potentially inhibiting enzymes involved in disease pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of inflammatory diseases and cancer.
Industry
Industrially, the compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its unique reactivity profile allows for the production of high-value products with specific functional properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-(3-((3,4-dimethylphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This inhibition can disrupt key biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s activity and selectivity are best understood through comparisons with structurally related inhibitors. Key analogs and their properties are summarized below:
Table 1: Comparative Analysis of β1i Immunoproteasome Inhibitors
*Ki value extrapolated from related analogs in the series .
Key Findings
Structural Impact on Binding Affinity: The target compound’s sulfonyl group forms critical interactions with Phe31 and Lys33 in the β1i binding pocket, stabilizing the flipped orientation of the pyridinone ring. This is absent in Compounds 2–5, which lack sulfonyl or methyl substitutions, resulting in weaker binding . Methyl groups at positions 4 and 6 on the pyridinone core enhance hydrophobic interactions with the β1i subunit, contributing to its submicromolar Ki value .
Selectivity: The target compound exhibits high selectivity for β1i over the constitutive β5i subunit, attributed to its optimized steric bulk and hydrogen-bonding capacity. In contrast, Compounds 3 and 4 show low selectivity due to their flexible alkyl chains, which allow nonspecific interactions .
Dynamic Binding Stability :
- BPMD simulations revealed that the target compound has the lowest free energy (-9.2 kcal/mol), indicating superior binding stability. Compound 2, despite its similar acetamide chain, lacks the sulfonyl group and methyl substitutions, resulting in weaker stability (ΔG = -7.5 kcal/mol) .
Comparison with Non-Pyridinone Analogs: Compounds like 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () highlight the importance of amide planarity and hydrogen bonding. However, their dichlorophenyl groups reduce solubility and metabolic stability compared to the target compound’s dimethylphenylsulfonyl group .
Synthetic Derivatives: Hydrazide-hydrazone derivatives (e.g., compound 12 in ) and pyridazine-based analogs (e.g., compound 16 in ) demonstrate broader bioactivity but lack the specificity for immunoproteasomes due to their divergent core structures .
Biological Activity
N-benzyl-2-(3-((3,4-dimethylphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of 396.49 g/mol. Its structure features a benzyl group, a sulfonamide moiety, and a pyridine derivative which are crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated its effectiveness against various cancer cell lines, including:
The structure-activity relationship (SAR) analysis revealed that the presence of the dimethylphenyl group enhances cytotoxicity by promoting hydrophobic interactions with cellular targets.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are as follows:
These results suggest that the sulfonamide group contributes to its antibacterial activity, likely through inhibition of bacterial folate synthesis.
Anti-inflammatory Effects
In addition to its cytotoxic and antimicrobial properties, this compound has shown promise in reducing inflammation. In animal models, it was found to significantly lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound against human cancer cell lines showed that it induced apoptosis in A549 cells through the activation of caspase pathways. The study concluded that the compound could serve as a lead for developing new anticancer agents.
Case Study 2: Antibacterial Mechanism
Research investigating the antibacterial mechanism revealed that this compound disrupts bacterial cell wall synthesis, leading to cell lysis. This was evidenced by electron microscopy showing morphological changes in treated bacterial cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
